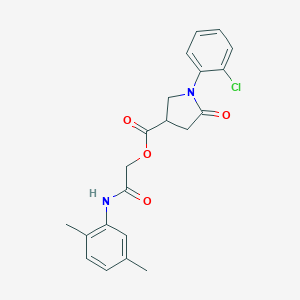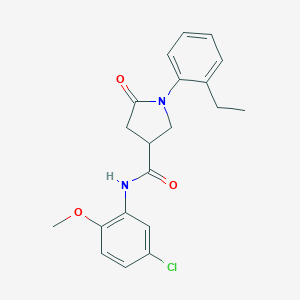
2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as DMAP, is a versatile chemical compound that is widely used in scientific research. This compound is a derivative of pyrrolidine and is commonly used as a catalyst in organic synthesis reactions. DMAP has been extensively studied over the years, and its mechanism of action and biochemical and physiological effects are well understood.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate as a catalyst involves the formation of an intermediate complex between the catalyst and the substrate. This complex facilitates the reaction by stabilizing the transition state and lowering the activation energy. 2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is also known to act as a nucleophilic catalyst, which means that it can donate electrons to the reaction center and facilitate the reaction.
Biochemical and Physiological Effects:
2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to have a low toxicity profile and is generally considered to be safe for use in scientific research. However, it is important to note that 2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate can act as a mild irritant to the skin and eyes. In terms of biochemical and physiological effects, 2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to be a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels and can have various effects on the nervous system.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate as a catalyst is its high efficiency and selectivity. 2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is also relatively inexpensive and readily available. However, one limitation of using 2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is that it can be sensitive to air and moisture, which can affect its stability and activity. It is also important to note that 2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is not suitable for all types of reactions and may not be effective in certain conditions.
Future Directions
There are many potential future directions for research involving 2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate. One area of interest is the development of new catalysts based on the structure of 2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate. These catalysts could have improved efficiency and selectivity and could be used in a wider range of reactions. Another area of interest is the use of 2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate in drug delivery systems, where it could be used to improve the solubility and bioavailability of drugs. Finally, 2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate could be further studied for its potential use as a fluorescent probe for biological imaging, which could have applications in medical diagnostics and drug discovery.
Synthesis Methods
The synthesis of 2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate involves the reaction of 2,5-dimethylaniline with ethyl chloroformate to form 2-(2,5-dimethylanilino) ethyl chloroformate. This intermediate is then reacted with pyrrolidine to form 2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate. The yield of this reaction is typically high, and the purity of the product can be easily confirmed using standard analytical techniques.
Scientific Research Applications
2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is widely used in scientific research as a catalyst for organic synthesis reactions. It is particularly useful in reactions involving esters, amides, and anhydrides. 2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is also used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. In addition to its use as a catalyst, 2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate has been studied for its potential use in drug delivery systems and as a fluorescent probe for biological imaging.
properties
Product Name |
2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Molecular Formula |
C21H21ClN2O4 |
Molecular Weight |
400.9 g/mol |
IUPAC Name |
[2-(2,5-dimethylanilino)-2-oxoethyl] 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21ClN2O4/c1-13-7-8-14(2)17(9-13)23-19(25)12-28-21(27)15-10-20(26)24(11-15)18-6-4-3-5-16(18)22/h3-9,15H,10-12H2,1-2H3,(H,23,25) |
InChI Key |
BFAMSMXKPFIGKW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC=C3Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chlorobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271165.png)

![Isopropyl 4-({[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271168.png)









